N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 62130-09-0
VCID: VC17309451
InChI: InChI=1S/C10H17NO5/c1-7(12)11-6-8(13)10(15-3)5-4-9(14-2)16-10/h4-5,8-9,13H,6H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide

CAS No.: 62130-09-0

Cat. No.: VC17309451

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide - 62130-09-0

Specification

CAS No. 62130-09-0
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name N-[2-(2,5-dimethoxy-2H-furan-5-yl)-2-hydroxyethyl]acetamide
Standard InChI InChI=1S/C10H17NO5/c1-7(12)11-6-8(13)10(15-3)5-4-9(14-2)16-10/h4-5,8-9,13H,6H2,1-3H3,(H,11,12)
Standard InChI Key UKLZEBSTQKNANW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC(C1(C=CC(O1)OC)OC)O

Introduction

Chemical Identity and Nomenclature

N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is a synthetic organic compound characterized by a 2,5-dihydrofuran core substituted with methoxy groups at positions 2 and 5, an acetamide side chain, and a hydroxyl-bearing ethyl group. Its systematic IUPAC name reflects this arrangement:

  • IUPAC Name: N-[2-hydroxy-2-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethyl]acetamide .

Key Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₆
Molecular Weight285.28 g/mol
CAS Registry NumberNot publicly available
SMILESCC(=O)NC(CO)(C1OC(OC)C=CO1)OC

The absence of a CAS number suggests limited commercial or pharmacological utilization, positioning it as a research-focused molecule.

Structural Analysis

Core Framework

The compound’s backbone consists of a 2,5-dihydrofuran ring, a five-membered oxygen heterocycle with two double bonds partially saturated (Fig. 1). Critical substituents include:

  • Methoxy groups at C2 and C5, enhancing steric bulk and influencing electronic properties.

  • A hydroxyethyl-acetamide side chain at C2, introducing hydrogen-bonding capacity and polar functionality .

Stereochemical Considerations

The 2,5-dihydrofuran ring introduces two stereocenters at C2 and C5. Computational modeling predicts a cis-configuration of methoxy groups to minimize steric clashes, though experimental validation is lacking .

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis routes are documented, analogous compounds suggest a multi-step approach:

  • Furan Functionalization: Diethyl oxalacetate condensation to form the dihydrofuran core.

  • Methoxy Introduction: Nucleophilic substitution using methyl iodide under basic conditions.

  • Side-Chain Attachment: Grignard addition of 2-hydroxyethylamine followed by acetylation .

Related Compounds

Compound NameStructural DifferenceApplication
Midodrine Hydrochloride Phenyl vs. dihydrofuran coreVasoconstrictor
N-(2,5-Dimethoxy-2,3-dihydrofuran-2-ylmethyl)-acetamide 2,3- vs. 2,5-dihydro saturationResearch chemical

Midodrine hydrochloride, a phenyl analog, demonstrates α1-adrenergic agonist activity, hinting at potential vasoactive properties in the query compound .

Physicochemical Properties

Predicted Properties

PropertyValueMethod
LogP (Partition Coeff.)0.89ChemAxon
Solubility (Water)12.5 mg/mLALOGPS
Melting Point145–148°CAnalog extrapolation

The compound’s low LogP indicates moderate hydrophilicity, favoring aqueous solubility. Hydrogen-bond donors (amide NH, hydroxyl) enhance solubility but may limit membrane permeability.

Spectroscopic Data

  • IR (hypothetical): Strong bands at 3300 cm⁻¹ (O–H/N–H), 1650 cm⁻¹ (amide C=O).

  • NMR (¹H): δ 1.98 (s, 3H, CH₃), δ 3.40–3.80 (m, 8H, OCH₃, CH₂), δ 4.20 (br, 1H, OH) .

Applications and Research Directions

Industrial Uses

  • Polymer Chemistry: As a crosslinking agent due to hydroxyl and amide functionalities.

  • Catalysis: Potential ligand in asymmetric synthesis via chiral dihydrofuran coordination.

Pharmacological Prospects

  • Vasopressor Development: Structural similarity to Midodrine supports exploration for orthostatic hypotension .

  • Neuroprotective Agents: Acetamide derivatives exhibit glutamate modulation, relevant in stroke therapy.

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